Predicted Lipophilicity: Target Compound vs. 4-Fluoro and 3,5-Dimethyl Analogs
The target compound (para-ethoxyphenyl) is predicted to have higher lipophilicity (XLogP3 ~2.8–3.2) than the para-fluoro analog (XLogP3 ~2.2–2.5) and lower lipophilicity than the 3,5-dimethylphenyl analog (XLogP3 ~3.3–3.6). These values are computed class-level estimates based on the fragment contributions of the respective substituents on the common 3,4,5-trimethoxybenzamide-phenylsulfamoyl scaffold [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~2.8–3.2 (estimated from para-ethoxyphenyl fragment) |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3 ~2.2–2.5; 3,5-Dimethyl analog: XLogP3 ~3.3–3.6 |
| Quantified Difference | Target compound is ~0.5–0.7 log units more lipophilic than the 4-fluoro analog and ~0.3–0.5 log units less lipophilic than the 3,5-dimethyl analog. |
| Conditions | Computational prediction using fragment-based XLogP3 method (PubChem-style algorithm). |
Why This Matters
Lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance, making the target compound a distinct tool for probing SAR around the optimal logP window for bradykinin B1 antagonism.
- [1] PubChem. Computed descriptor XLogP3 methodology. National Center for Biotechnology Information. View Source
